Dnqx二钠盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

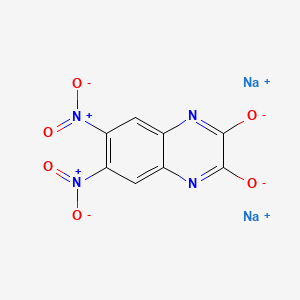

DNQX disodium salt, also known as FG 9041 disodium salt, is a quinoxaline derivative . It is a selective, potent competitive non-NMDA glutamate receptor antagonist . The IC values are 0.5, 2, and 40 μM for AMPA, kainate, and NMDA receptors, respectively .

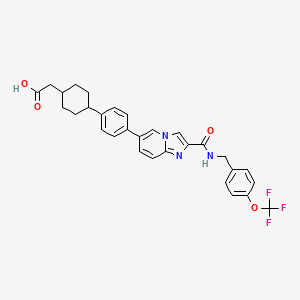

Molecular Structure Analysis

The empirical formula of DNQX disodium salt is C8H2N4Na2O6 . Its molecular weight is 296.10 .Chemical Reactions Analysis

DNQX disodium salt is a selective and competitive AMPA and kainate receptor antagonist . It also acts as a partial AMPA agonist in the presence of γ2 transmembrane AMPA receptor regulatory proteins (TARP) subunit . It is also a neuroleptic agent that displays pro-oxidant activity .Physical And Chemical Properties Analysis

DNQX disodium salt is a dark brown solid . It is soluble in water up to 100 mM . The melting point is 361°C .科学研究应用

AMPA/Kainate Receptor Antagonist

DNQX disodium salt is a potent competitive antagonist selective for AMPA/kainate glutamate receptors . It has an IC50 value of 0.19-1.66 µM for AMPA and 0.35 µM for GluK2 receptors . This property makes it a useful tool in neuroscience research to distinguish the role of neurotransmissions mediated by AMPA/kainate and NMDA receptors .

Reduction of Excitatory Post Synaptic Currents (EPSC)

DNQX disodium salt is commonly used to reduce excitatory post synaptic currents (EPSC) . It is typically used at a concentration of 10 µM, where it completely blocks both spontaneous and evoked EPSCs . Lower concentrations of 1 µM are also effective .

Neuroleptic Agent

Apart from being a receptor antagonist, DNQX disodium salt also acts as a neuroleptic agent . This means it can be used in research related to neurological disorders and conditions.

Pro-Oxidant Activity

DNQX disodium salt displays pro-oxidant activity . This property could be useful in studies related to oxidative stress and related biological processes.

Partial AMPA Agonist

In the presence of γ2 transmembrane AMPA receptor regulatory proteins (TARP) subunit, DNQX disodium salt acts as a partial AMPA agonist . This dual functionality can be exploited in research to understand the complex dynamics of neurotransmission.

Water Solubility

DNQX disodium salt is water soluble , which makes it convenient for use in various experimental setups, including in vivo and in vitro studies.

作用机制

Target of Action

Dnqx disodium salt primarily targets the AMPA and kainate receptors . These are subfamilies of ionotropic glutamate receptors (iGluR), which play a crucial role in the central nervous system, mediating fast synaptic transmission .

Mode of Action

Dnqx disodium salt acts as a competitive antagonist at AMPA and kainate receptors . It binds to these receptors and prevents the neurotransmitter glutamate from activating them . This antagonistic action reduces excitatory post-synaptic currents (EPSC), effectively blocking both spontaneous and evoked EPSCs .

Biochemical Pathways

The antagonistic action of Dnqx disodium salt on AMPA and kainate receptors disrupts the normal functioning of glutamatergic neurotransmission . This disruption can affect various biochemical pathways, including those involved in synaptic plasticity, learning, and memory .

Result of Action

The antagonistic action of Dnqx disodium salt on AMPA and kainate receptors leads to a reduction in excitatory post-synaptic currents . This can have various effects at the molecular and cellular level, including neurotoxicity in rat hippocampus neurons .

Action Environment

The action, efficacy, and stability of Dnqx disodium salt can be influenced by various environmental factors. For instance, the compound’s water solubility suggests that its action could be influenced by the hydration status of the body.

安全和危害

属性

IUPAC Name |

disodium;6,7-dinitroquinoxaline-2,3-diolate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N4O6.2Na/c13-7-8(14)10-4-2-6(12(17)18)5(11(15)16)1-3(4)9-7;;/h1-2H,(H,9,13)(H,10,14);;/q;2*+1/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPSBSOYURFUVKJ-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])N=C(C(=N2)[O-])[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2N4Na2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dnqx disodium salt | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

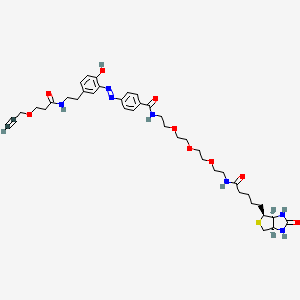

![Methyl 1,5-dibromo-11,17-dimethoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]yohimban-16-carboxylate](/img/structure/B607107.png)